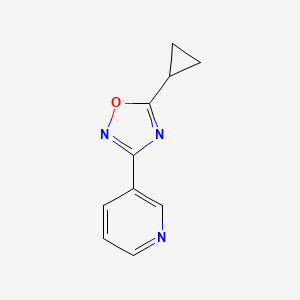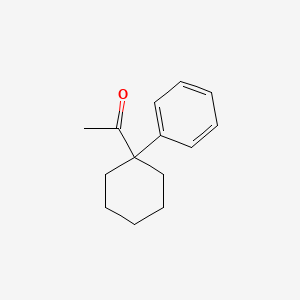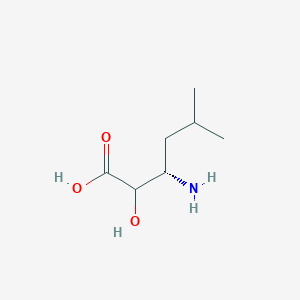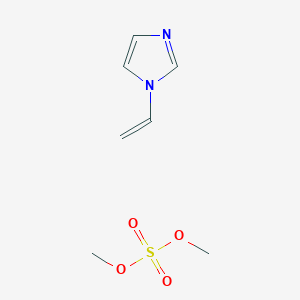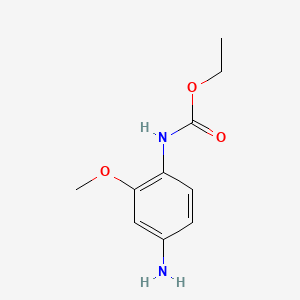
Ethyl (4-amino-2-methoxyphenyl)carbamate hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Ethyl (4-amino-2-methoxyphenyl)carbamate hydrochloride involves the reaction of Ethyl N- (2-methoxy-4-nitrophenyl)carbamate with hydrogen chloride, water, and iron in ethanol at 65℃ for 15 minutes . The mixture is then neutralized with saturated aqueous sodium bicarbonate and extracted with ethyl acetate . The organic phase is washed with water and brine, dried over magnesium sulfate, filtered, and evaporated in vacuo . The crude product is dissolved in ethanol, and the procedure is repeated to yield the title compound as a dark oil .Applications De Recherche Scientifique
Pharmaceuticals
This compound could be used in the pharmaceutical industry for the development of new drugs. The presence of the amine and carbamate groups in its structure could make it a potential candidate for drug development, as these functional groups are often found in bioactive compounds .
Biological Research
The compound could be used in biological research, particularly in studies related to enzyme inhibition . The presence of the amine and carbamate groups could potentially interact with enzymes and inhibit their activity.
Antiviral Research
The structure of this compound is similar to indole derivatives, which have shown antiviral activity . Therefore, it could potentially be used in antiviral research.
Anti-inflammatory Research
Similar to its potential antiviral applications, this compound could also be used in anti-inflammatory research. Indole derivatives have shown anti-inflammatory activity, suggesting that this compound could have similar properties .
Anticancer Research
This compound could potentially be used in anticancer research. The presence of the amine and carbamate groups, which are often found in anticancer drugs, suggests that this compound could have anticancer properties .
Propriétés
IUPAC Name |
ethyl N-(4-amino-2-methoxyphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-3-15-10(13)12-8-5-4-7(11)6-9(8)14-2/h4-6H,3,11H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCVJCXQNWVQJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(C=C(C=C1)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (4-amino-2-methoxyphenyl)carbamate | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

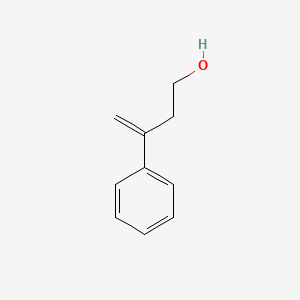
![Propanedioic acid, [bis(dimethylamino)methylene]-, dimethyl ester](/img/structure/B3259357.png)

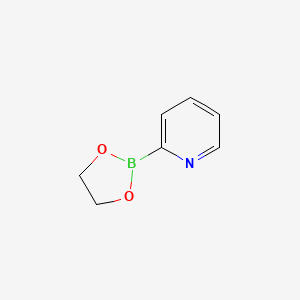
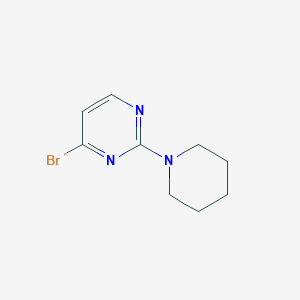

![Methyl (R)-3-[(benzyloxycarbonyl)amino]-4-hydroxybutanoate](/img/structure/B3259388.png)
